

# In-Depth Technical Guide: VX-166, a Pan-Caspase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | VX-166    |           |
| Cat. No.:            | B15584711 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **VX-166**, a potent, broad-spectrum caspase inhibitor. This document details its chemical properties, mechanism of action, and key experimental data. It is intended to serve as a valuable resource for researchers in the fields of apoptosis, inflammation, and drug discovery.

**Core Compound Information** 

| Compound Name     | VX-166                                                                                                                           |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------|
| CAS Number        | 800408-39-3[1][2]                                                                                                                |
| Molecular Formula | C22H21F4N3O8[1][2]                                                                                                               |
| Molecular Weight  | 531.41 g/mol [1][2]                                                                                                              |
| IUPAC Name        | (S)-3-((S)-2-(3-((methoxycarbonyl)amino)-2-oxopyridin-1(2H)-yl)butanamido)-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid[2] |
| SMILES            | O=C(O)CINVALID-LINK<br>=O)C1=O)CC)=O">C@HC(COC2=C(F)C(F)=C<br>C(F)=C2F)=O[1]                                                     |
| Synonyms          | VX166, VX 166[2]                                                                                                                 |



Molecular Structure:

### **Mechanism of Action**

**VX-166** is characterized as a pan-caspase inhibitor, meaning it broadly inhibits the activity of multiple members of the caspase family of cysteine proteases. Caspases are key mediators of apoptosis (programmed cell death) and inflammation. By inhibiting these enzymes, **VX-166** can modulate cellular processes involved in a variety of diseases. Its therapeutic potential has been investigated in conditions such as sepsis and nonalcoholic steatohepatitis (NASH).

## **Quantitative Biological Data**

While **VX-166** is known as a broad-spectrum caspase inhibitor, specific quantitative data on its inhibitory activity (IC50 or Ki values) against individual purified caspase enzymes is not readily available in the public domain. However, its potent anti-apoptotic and anti-inflammatory effects have been demonstrated in various cellular assays.



| Assay Type                        | Cell<br>Line/System                              | Inducing<br>Stimulus                    | Readout                    | IC50 (nM) |
|-----------------------------------|--------------------------------------------------|-----------------------------------------|----------------------------|-----------|
| Apoptosis<br>Inhibition           | Human Jurkat T-<br>cell lymphoma                 | Anti-Fas<br>antibody                    | Annexin V<br>staining      | 27 ± 9    |
| Apoptosis<br>Inhibition           | Human Jurkat T-<br>cell lymphoma                 | Anti-Fas<br>antibody                    | DNA<br>fragmentation       | 45 ± 7    |
| Apoptosis<br>Inhibition           | Human Jurkat T-<br>cell lymphoma                 | TNF-<br>α/cycloheximide                 | Annexin V<br>staining      | 120 ± 50  |
| Apoptosis<br>Inhibition           | Human Jurkat T-<br>cell lymphoma                 | Staurosporine                           | Annexin V<br>staining      | 255 ± 155 |
| Apoptosis<br>Inhibition           | Human Aortic<br>Endothelial Cells<br>(HAEC)      | Serum withdrawal & nutrient deprivation | DNA<br>fragmentation       | 310 ± 70  |
| Cytokine<br>Release<br>Inhibition | Human Peripheral Blood Mononuclear Cells (PBMCs) | Endotoxin                               | IL-1β and IL-18<br>release | < 500     |

# **Signaling Pathways**

The following diagrams illustrate the key signaling pathways modulated by VX-166.





Extrinsic Apoptosis Pathway Inhibition by VX-166.





Intrinsic Apoptosis Pathway Inhibition by VX-166.





Inflammasome Pathway Inhibition by VX-166.

# **Experimental Protocols**



# Protocol 1: In Vitro Caspase-3/7 Inhibition Assay (Fluorometric)

This protocol describes a method to determine the in vitro inhibitory activity of **VX-166** against caspase-3 and caspase-7.

#### Materials:

- Recombinant human active caspase-3 and caspase-7
- Caspase assay buffer (e.g., 20 mM HEPES pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
- Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC)
- VX-166 stock solution (in DMSO)
- 96-well black microplates
- Microplate fluorometer

### Methodology:

- Compound Preparation: Prepare a serial dilution of VX-166 in caspase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
- Enzyme Preparation: Dilute recombinant active caspase-3 or caspase-7 in ice-cold caspase assay buffer to the desired working concentration.
- Assay Setup: To each well of a 96-well plate, add:
  - $\circ~$  50  $\mu L$  of caspase assay buffer
  - 10 μL of the VX-166 serial dilution or vehicle control (DMSO in assay buffer)
  - 20 μL of diluted active caspase-3 or caspase-7.



- Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Add 20  $\mu$ L of the fluorogenic substrate (Ac-DEVD-AMC) to each well to a final concentration of 50  $\mu$ M.
- Measurement: Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 440 nm every 2 minutes for 30-60 minutes at 37°C.
- Data Analysis:
  - o Calculate the reaction velocity (rate of fluorescence increase) for each well.
  - Normalize the data with the uninhibited control (vehicle) set to 100% activity and a noenzyme control as 0% activity.
  - Plot the percent inhibition versus the logarithm of the VX-166 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

# Protocol 2: Cellular Apoptosis Assay using Annexin V/Propidium Iodide Staining

This protocol details the measurement of apoptosis in a cell line (e.g., Jurkat) treated with an apoptosis-inducing agent in the presence or absence of **VX-166**.

#### Materials:

- Jurkat cells (or other suitable cell line)
- RPMI-1640 medium supplemented with 10% FBS
- Apoptosis-inducing agent (e.g., anti-Fas antibody, staurosporine)
- VX-166 stock solution (in DMSO)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)



- Phosphate-Buffered Saline (PBS)
- Flow cytometer

### Methodology:

- Cell Culture and Treatment:
  - Seed Jurkat cells at a density of 0.5 x 10<sup>6</sup> cells/mL in a 24-well plate.
  - Pre-treat the cells with various concentrations of VX-166 or vehicle control for 1 hour.
  - Induce apoptosis by adding the chosen stimulus (e.g., 100 ng/mL anti-Fas antibody) and incubate for the desired time (e.g., 4-6 hours).
- Cell Harvesting and Staining:
  - Harvest the cells by centrifugation at 300 x g for 5 minutes.
  - Wash the cells twice with cold PBS.
  - Resuspend the cell pellet in 100 μL of 1X Annexin V Binding Buffer.
  - Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide to the cell suspension.
  - Gently vortex and incubate for 15 minutes at room temperature in the dark.
  - Add 400 μL of 1X Annexin V Binding Buffer to each tube.
- Flow Cytometry Analysis:
  - Analyze the stained cells on a flow cytometer within 1 hour.
  - Use appropriate compensation controls for FITC and PI.
  - Collect data for at least 10,000 events per sample.
- Data Analysis:



- Gate the cell population based on forward and side scatter to exclude debris.
- Create a quadrant plot of FITC (Annexin V) versus PI fluorescence.
- Quantify the percentage of cells in each quadrant:
  - Lower-left (Annexin V-/PI-): Live cells
  - Lower-right (Annexin V+/PI-): Early apoptotic cells
  - Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
  - Upper-left (Annexin V-/PI+): Necrotic cells
- Calculate the percentage of apoptotic cells (early + late) for each treatment condition and determine the dose-dependent inhibition by VX-166.

## **Experimental Workflow**

The following diagram outlines a typical workflow for the preclinical evaluation of a caspase inhibitor like **VX-166**.





Preclinical Evaluation Workflow for a Caspase Inhibitor.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. medchemexpress.com [medchemexpress.com]
- 2. VX-166: a novel potent small molecule caspase inhibitor as a potential therapy for sepsis -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: VX-166, a Pan-Caspase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15584711#vx-166-cas-number-and-molecular-structure]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com